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Compound of Interest

Compound Name: EM 1404

Cat. No.: B15574688 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: CLR1404, chemically known as 18-(p-[127I] iodophenyl) octadecyl

phosphocholine, is a novel, tumor-targeted small molecule belonging to the anti-tumor alkyl

phospholipid (APL) class of drugs.[1][2] This compound and its radio-iodinated analogs (e.g.,

¹³¹I-CLR1404, ¹²⁴I-CLR1404) are engineered for selective uptake and prolonged retention

within cancer cells, including cancer stem cells, while being cleared by normal, non-malignant

cells.[3][4] This tumor-selective property is attributed to its affinity for lipid rafts, which are

abundant in the membranes of cancer cells.[1][4] Preclinical studies have demonstrated that

CLR1404's mechanism of action involves the induction of apoptosis via inhibition of the critical

PI3K/Akt cell survival pathway.[1] These characteristics make CLR1404 a promising agent for

both cancer imaging and targeted therapy.[2][5]

Mechanism of Action: Signaling Pathway
CLR1404 exerts its cytotoxic effects through a targeted mechanism. The molecule is selectively

taken up by cancer cells, a process hypothesized to be mediated by lipid rafts which act as

portals of entry.[1][6] Following internalization, CLR1404 inhibits the PI3K/Akt signaling

pathway, a key regulator of cancer cell survival and proliferation.[1] This inhibition disrupts

downstream survival signals, ultimately leading to the activation of apoptotic pathways and

programmed cell death.[1][2]
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CLR1404 mechanism of action pathway.

Data Presentation: Quantitative In Vitro Data
CLR1404 demonstrates significant tumor selectivity in its uptake across various cancer cell

lines when compared to normal, non-malignant cells.

Table 1: Selective Uptake of CLR1404 in Cancer Cells vs. Normal Cells
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Cell Line Type
Cancer Cell
Line(s)

Normal Cell
Line(s)

Fold Increase
in Uptake
(Cancer vs.
Normal)

Reference

Neuroblastoma SK-N-AS HUFI, HI206R 13.5x [1]

Neuroblastoma CHLA-20 HUFI, HI206R 6.8x [1]

Osteosarcoma 704.T
704.sk (Patient-

matched skin)
2.8x [6]

Non-Small Cell

Lung Cancer
H2122, H1395

BL2122, BL1395

(Patient-matched

B-lymphoblasts)

Significant

Increase
[6]

Non-Small Cell

Lung Cancer
NSCLC Cells

Normal Skin

Fibroblasts
~4.0x [6]

Specific fold-

increase not

quantified in the

provided text, but

described as

"significant

increases".

Table 2: In Vitro Effects of CLR1404 on Neuroblastoma (NB) Cell Lines
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Effect Observation
Affected
Pathway

Assays Used Reference

Apoptosis

Robust induction

of apoptosis in

multiple NB cell

lines.

Intrinsic

Apoptotic

Pathway

Caspase 3/7

Assay
[1][2]

Cell Death

Significant cell

death observed

in NB cells, while

sparing normal

cells.

Cell Viability MTT Assay [1][2]

Pathway

Inhibition

Inhibition of a

key regulator of

cancer cell

survival.

PI3K/mTOR/Akt Western Blotting [1]

Experimental Protocols
Cellular Uptake Assay via Flow Cytometry
This protocol describes how to quantify the uptake of a fluorescent analog of CLR1404 (e.g.,

CLR1501) into cancer cells compared to normal cells using flow cytometry.

Principle: Flow cytometry measures the fluorescence intensity of individual cells. By labeling

cells with a fluorescent CLR1404 analog, the mean fluorescence intensity (MFI) can be

determined, which is proportional to the amount of compound taken up by the cells.

Materials:

Cancer and normal cell lines

Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

Fluorescent CLR1404 analog (e.g., CLR1501)

Phosphate-Buffered Saline (PBS)
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Flow cytometer

96-well U-bottom plates or flow cytometry tubes

Procedure:

Cell Seeding: Seed both cancer and normal cells in appropriate culture vessels and grow to

~80% confluency.

Cell Harvest: Harvest cells using standard methods (e.g., trypsinization) and prepare a

single-cell suspension in complete culture medium.

Treatment: Incubate the cell suspension with the fluorescent CLR1404 analog at a

predetermined concentration (e.g., 5 µM) for a specified time (e.g., 24 hours) at 37°C.[6]

Include an untreated control group for each cell line to measure background

autofluorescence.

Washing: After incubation, centrifuge the cells and wash them twice with ice-cold PBS to

remove any unbound compound.

Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry

analysis (e.g., FACS buffer: PBS with 1% BSA).

Flow Cytometry Analysis: Analyze the cellular fluorescence using a flow cytometer.[7]

Data Analysis: Gate on the live cell population based on forward and side scatter. Calculate

the mean fluorescence intensity (MFI) for the treated and untreated samples. The specific

uptake is determined by subtracting the MFI of the untreated control from the MFI of the

treated sample.
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Workflow for CLR1404 cellular uptake assay.

Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of CLR1404 on cultured cells.
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric method for assessing cell viability.[8] Viable cells with active mitochondria contain

reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan

crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Materials:

Cell lines of interest

Complete cell culture medium

CLR1404 (non-radiolabeled)

96-well flat-bottom plates

MTT reagent (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) in 100 µL of medium and allow them to adhere overnight.

Treatment: Prepare serial dilutions of CLR1404 in culture medium. Remove the old medium

from the wells and add 100 µL of the CLR1404 dilutions. Include vehicle-only wells as a

negative control.

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5%

CO₂ incubator.[7]

Add MTT Reagent: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at

37°C, allowing formazan crystals to form.[7]

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each

well to dissolve the formazan crystals. Mix gently by pipetting.
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Absorbance Reading: Measure the absorbance of each well using a microplate reader at a

wavelength of ~570 nm (or 490nm depending on the protocol).[8]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of CLR1404

that inhibits cell growth by 50%).
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Workflow for CLR1404 cell viability MTT assay.

Apoptosis (Caspase-Glo® 3/7) Assay
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for

caspase activity. The presence of active caspases 3 and 7 in apoptotic cells cleaves the

substrate, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type"

luminescent signal that is proportional to caspase activity.

Materials:

Cell lines of interest

Complete cell culture medium

CLR1404

96-well white-walled plates

Caspase-Glo® 3/7 Assay System (or equivalent)

Luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for your cell

line and allow them to attach overnight.

Treatment: Treat cells with various concentrations of CLR1404 and appropriate controls

(e.g., vehicle control, positive control like staurosporine).

Incubation: Incubate for the desired treatment duration (e.g., 24 hours).

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room

temperature.
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Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing

100 µL of medium. Mix gently by orbital shaking for 30-60 seconds.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

Luminescence Measurement: Measure the luminescence of each well using a plate-reading

luminometer.

Data Analysis: Normalize the data by subtracting the background luminescence (from cell-

free wells) and express the results as fold-change in caspase activity relative to the vehicle-

treated control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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